molecular formula C15H16O3 B3153435 2-(2-Phenylmethoxyphenoxy)ethanol CAS No. 75863-78-4

2-(2-Phenylmethoxyphenoxy)ethanol

Cat. No.: B3153435
CAS No.: 75863-78-4
M. Wt: 244.28 g/mol
InChI Key: KOIBPLFCOLEOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenylmethoxyphenoxy)ethanol is an organic compound with the molecular formula C15H16O3 It is a derivative of phenoxyethanol, characterized by the presence of a phenylmethoxy group attached to the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylmethoxyphenoxy)ethanol typically involves the reaction of phenol derivatives with ethylene oxide in the presence of a base. One common method includes the reaction of phenolate with a monohalohydrin at a temperature below the boiling point of the reaction mixture . This method ensures high purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylmethoxyphenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmethoxybenzoic acid, while reduction could produce phenylmethoxybenzyl alcohol.

Scientific Research Applications

2-(2-Phenylmethoxyphenoxy)ethanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenoxyethanol: A simpler analog with similar antimicrobial properties.

    2-Phenoxyethanol: Another analog with a different substitution pattern on the phenoxy ring.

Uniqueness

2-(2-Phenylmethoxyphenoxy)ethanol is unique due to the presence of the phenylmethoxy group, which enhances its chemical reactivity and potential biological activities compared to its simpler analogs. This structural modification allows for more diverse applications in various fields.

Properties

IUPAC Name

2-(2-phenylmethoxyphenoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c16-10-11-17-14-8-4-5-9-15(14)18-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIBPLFCOLEOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-[2-(2-benzyloxyphenoxy)ethoxy]tetrahydropyran (4.90 g) in tetrahydrofuran (25 ml) and methanol (25 ml) was added 6N hydrochloric acid (15 ml), and the mixture was stirred at room temperature for 1 hr. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed successively with saturated aqueous sodium hydrogen carbonate solution and saturated brine and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel chromatography (hexane:ethyl acetate=1:1) to give 2-(2-benzyloxyphenoxy)ethanol (3.07 g, yield 84%).
Name
2-[2-(2-benzyloxyphenoxy)ethoxy]tetrahydropyran
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Phenylmethoxyphenoxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-Phenylmethoxyphenoxy)ethanol
Reactant of Route 3
Reactant of Route 3
2-(2-Phenylmethoxyphenoxy)ethanol
Reactant of Route 4
Reactant of Route 4
2-(2-Phenylmethoxyphenoxy)ethanol
Reactant of Route 5
Reactant of Route 5
2-(2-Phenylmethoxyphenoxy)ethanol
Reactant of Route 6
Reactant of Route 6
2-(2-Phenylmethoxyphenoxy)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.